Cas no 66748-53-6 (2-Methyl-4-(pyridin-4-yl)pyrimidine)

2-Methyl-4-(pyridin-4-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-(pyridin-4-yl)pyrimidine
- 2-methyl-4-pyridin-4-ylpyrimidine
- 2-methyl-4-pyridin-4-yl-pyrimidine
- ACN-000538
- AK129483
- KB-25343
- RL04544
- CHEMBL3251542
- 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol hydrochloride
- SB55302
- J-509971
- 66748-53-6
- SCHEMBL16352369
- DTXSID80498800
- DB-261311
-
- Inchi: InChI=1S/C10H9N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h2-7H,1H3
- InChI Key: IWCNSGSIMHMZSV-UHFFFAOYSA-N
- SMILES: CC1=NC(=CC=N1)C2=CC=NC=C2
Computed Properties
- Exact Mass: 171.079647300g/mol
- Monoisotopic Mass: 171.079647300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.7Ų
2-Methyl-4-(pyridin-4-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM164912-1g |
2-methyl-4-(pyridin-4-yl)pyrimidine |
66748-53-6 | 95% | 1g |
$729 | 2021-08-05 | |
Chemenu | CM164912-1g |
2-methyl-4-(pyridin-4-yl)pyrimidine |
66748-53-6 | 95% | 1g |
$697 | 2023-02-18 | |
Alichem | A029193513-1g |
2-Methyl-4-(pyridin-4-yl)pyrimidine |
66748-53-6 | 95% | 1g |
$684.52 | 2023-09-01 | |
Ambeed | A400864-1g |
2-Methyl-4-(pyridin-4-yl)pyrimidine |
66748-53-6 | 95+% | 1g |
$634.0 | 2024-04-18 | |
Crysdot LLC | CD11075847-1g |
2-Methyl-4-(pyridin-4-yl)pyrimidine |
66748-53-6 | 95+% | 1g |
$772 | 2024-07-18 |
2-Methyl-4-(pyridin-4-yl)pyrimidine Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
Additional information on 2-Methyl-4-(pyridin-4-yl)pyrimidine
Introduction to 2-Methyl-4-(pyridin-4-yl)pyrimidine (CAS No. 66748-53-6)
2-Methyl-4-(pyridin-4-yl)pyrimidine (CAS No. 66748-53-6) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, also known as 2-methyl-4-pyridin-4-ylpyrimidine, is a member of the pyrimidine family, which is widely recognized for its diverse applications in drug discovery and development.
The molecular structure of 2-Methyl-4-(pyridin-4-yl)pyrimidine consists of a pyrimidine ring fused with a pyridine ring, with a methyl group attached at the 2-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule, making it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of 2-Methyl-4-(pyridin-4-yl)pyrimidine in several areas of biomedical research. One notable application is its use as a scaffold for the development of novel anticancer agents. The pyrimidine and pyridine rings are known to interact with various biological targets, including kinases, receptors, and enzymes, which are often implicated in cancer progression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Methyl-4-(pyridin-4-yl)pyrimidine exhibited potent inhibitory activity against specific kinases involved in tumor growth and metastasis.
In addition to its anticancer properties, 2-Methyl-4-(pyridin-4-yl)pyrimidine has shown promise in the treatment of neurodegenerative diseases. Research conducted at the University of California, San Francisco, revealed that certain derivatives of this compound could effectively modulate the activity of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE). These findings suggest that 2-Methyl-4-(pyridin-4-yl)pyrimidine-based compounds may have therapeutic potential in conditions like Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of 2-Methyl-4-(pyridin-4-yl)pyrimidine have also been extensively studied. A comprehensive review published in the European Journal of Medicinal Chemistry highlighted the favorable absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its derivatives. These properties are crucial for ensuring that the drug reaches its intended target site in sufficient concentrations to exert its therapeutic effects while minimizing adverse side effects.
In terms of synthetic chemistry, 2-Methyl-4-(pyridin-4-yl)pyrimidine can be synthesized through various methods. One common approach involves the reaction of 2-methylpyrimidinone with 4-chloropyridine hydrochloride in the presence of a base such as potassium carbonate. This method yields high yields and purity, making it suitable for large-scale production. Another synthetic route involves the condensation of 2-methylamino-pyrimidine with 4-cyanopyridine, followed by cyclization to form the desired product.
The versatility of 2-Methyl-4-(pyridin-4-yl)pyrimidine as a chemical scaffold has led to its exploration in other therapeutic areas as well. For example, recent studies have investigated its potential as an antiviral agent against RNA viruses such as influenza and coronaviruses. Preliminary results indicate that certain derivatives exhibit significant antiviral activity by inhibiting viral replication enzymes.
In conclusion, 2-Methyl-4-(pyridin-4-yl)pyrimidine (CAS No. 66748-53-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its position as an important molecule in modern drug discovery efforts.
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